1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo-pyridazine derivative with the molecular formula C21H19FN4O and a molecular weight of 362.408 g/mol . It is characterized by a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a 2-fluorobenzyl group at position 6, and a methyl group at position 2. The compound exhibits 95% purity and is available from suppliers like BenchChem for research applications .
Its primary biological relevance lies in its potent inhibition of Polo-like kinase 1 (Plk1), a critical regulator of mitosis, with IC50 values in the micromolar range in cancer cell lines (e.g., breast and colon cancer). Structural-activity relationship (SAR) studies highlight the importance of the 2-fluorobenzyl group for binding affinity and the 3,4-dimethylphenyl group for selectivity .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13-8-9-17(10-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)27)12-16-6-4-5-7-19(16)22/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHZXFIRGQJTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=CC=C4F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and inhibition of specific molecular targets.
- Molecular Formula : C21H19FN4O
- Molecular Weight : 362.4 g/mol
- CAS Number : 946332-06-5
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. Plk1 is often overexpressed in various cancers, making it an attractive target for drug development.
Key Findings :
- The compound has been shown to inhibit Plk1 activity, potentially leading to reduced tumor cell proliferation. In vitro assays demonstrated significant inhibition of Plk1 with low micromolar IC50 values, indicating strong efficacy against cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo-pyridazine scaffold enhance biological activity. The presence of the dimethylphenyl and fluorobenzyl groups appears to contribute positively to the compound's binding affinity and selectivity towards Plk1.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased potency |
| Dimethyl substitutions | Enhanced selectivity |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of the polo-box domain (PBD) of Plk1. By preventing the interaction between Plk1 and its substrates, the compound disrupts critical processes in mitosis, leading to apoptosis in cancer cells .
In Vitro Studies
In vitro studies conducted on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with this compound resulted in:
- Reduced cell viability : Significant decrease in cell proliferation rates.
- Induction of apoptosis : Increased markers for apoptosis were observed through flow cytometry analysis.
In Vivo Studies
Preclinical trials using xenograft models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups. The safety profile was favorable, with no significant toxicity observed at therapeutic doses .
Comparison with Similar Compounds
Key Insights :
- Fluorine Position : The 2-fluorobenzyl group in the target compound enhances Plk1 binding compared to the 4-fluorobenzyl analog, likely due to optimized steric and electronic interactions with the Plk1 polo-box domain (PBD) .
Core Structure and Functional Group Modifications
| Compound Class | Core Structure | Key Features | Biological Targets |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazines | Pyrazolo-pyridazine | 2-fluorobenzyl, dimethylphenyl | Plk1, CDKs |
| Pyrazolo[3,4-d]pyrimidines | Pyrazolo-pyrimidine | Lacks pyridazine ring | Phosphodiesterases, kinases |
| Imidazo[1,2-a]pyrimidines | Imidazo-pyrimidine | Nitrogen-rich core | Antiviral, anticancer |
Key Insights :
- The pyrazolo[3,4-d]pyridazine core in the target compound provides rigidity and planar geometry , favoring interactions with kinase ATP-binding pockets. Pyrazolo-pyrimidines, in contrast, exhibit greater conformational flexibility, often leading to off-target effects .
- The 3,4-dimethylphenyl group contributes to hydrophobic interactions with Plk1’s PBD, improving selectivity over other kinases like CDKs .
Structural-Activity Relationship (SAR) Trends
- Methyl Substitutions : The 4-methyl group on the pyridazine ring enhances metabolic stability by reducing oxidative degradation .
- Fluorobenzyl Position : Ortho-fluorine (2-fluorobenzyl) maximizes π-π stacking with Plk1’s Phe residue in the PBD, whereas para-fluorine (4-fluorobenzyl) may misalign these interactions .
- Dimethylphenyl vs. Monosubstituted Phenyl: The 3,4-dimethylphenyl group increases lipophilicity and selectivity, as seen in the target compound’s superior Plk1 inhibition compared to monosubstituted phenyl analogs .
Preparation Methods
Hydrazone Intermediate Formation
The pyrazolo[3,4-d]pyridazinone core is typically synthesized via cyclization of hydrazone derivatives. A pivotal method involves the reaction of 4-acetylsydnone hydrazones with aryl aldehydes under Vilsmeier-Haack conditions (DMF/POCl₃). For example, 3-aryl-4-acetylsydnones undergo intramolecular nucleophilic addition-elimination to form the fused pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold. Microwave irradiation significantly enhances reaction efficiency, reducing time from 6–7 hours to 5–8 minutes while improving yields to >90%.
Mechanistic Insights :
- Vilsmeier-Haack Adduct Formation : DMF and POCl₃ generate an electrophilic chloroiminium intermediate, activating the carbonyl group for nucleophilic attack.
- Cyclization : Intramolecular attack by the hydrazine nitrogen initiates ring closure, followed by elimination of CO₂ and water to yield the bicyclic system.
Functionalization at Position 1: 3,4-Dimethylphenyl Group
Nucleophilic Aromatic Substitution
The 3,4-dimethylphenyl moiety is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions. A representative protocol involves reacting a brominated pyrazolo[3,4-d]pyridazinone intermediate with 3,4-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. Yields range from 65–80%, depending on catalyst loading and temperature.
Direct Alkylation Strategies
Alternative methods utilize alkylation of a secondary amine intermediate. For example, treatment of 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with 3,4-dimethylbenzyl bromide in the presence of Cs₂CO₃ in DMF at 80°C achieves N-alkylation with >70% efficiency.
Functionalization at Position 6: 2-Fluorobenzyl Group
Alkylation of Secondary Amine
The 2-fluorobenzyl group is introduced via nucleophilic substitution. A common approach involves reacting 6-chloro-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with 2-fluorobenzyl bromide in DMF using K₂CO₃ as a base. Reaction conditions (60°C, 12 h) afford the alkylated product in 60–75% yield.
Reductive Amination
An alternative route employs reductive amination of a ketone intermediate. For instance, condensation of 6-oxo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with 2-fluorobenzylamine in the presence of NaBH₃CN in MeOH yields the desired product after purification by column chromatography.
Optimization and Scale-Up Considerations
Microwave-Assisted Synthesis
Microwave irradiation dramatically improves reaction kinetics. For example, cyclization steps requiring 6–7 hours under conventional heating are completed in 5–8 minutes with microwave assistance, achieving yields >90%. This method is critical for thermally sensitive intermediates.
Solvent and Base Selection
- Polar Aprotic Solvents : DMF and DMSO enhance reactivity in alkylation and coupling reactions.
- Bases : Cs₂CO₃ and K₂CO₃ are preferred for N-alkylation due to their mild basicity and compatibility with DMF.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-d]pyridazinone core and dihedral angles between substituents (e.g., 69.90° between pyridazinone and 3,4-dimethylphenyl groups).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing tautomerism during cyclization may lead to regioisomers. Microwave conditions and acidic additives (e.g., AcOH) favor the desired product by stabilizing transition states.
Purification of Hydrophobic Intermediates
Reverse-phase chromatography (C18 column, MeCN/H₂O) effectively separates hydrophobic byproducts.
Comparative Analysis of Synthetic Routes
| Step | Method A (Conventional) | Method B (Microwave) |
|---|---|---|
| Cyclization Time | 6–7 hours | 5–8 minutes |
| Yield | 70–80% | 90–94% |
| Purity (HPLC) | 85–90% | 95–98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
